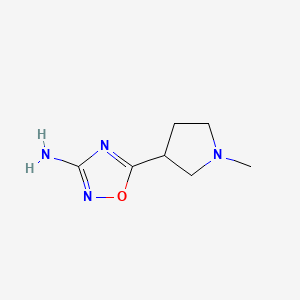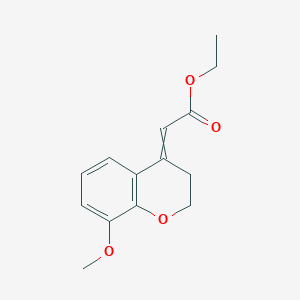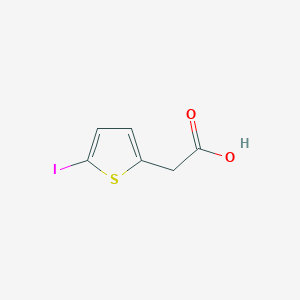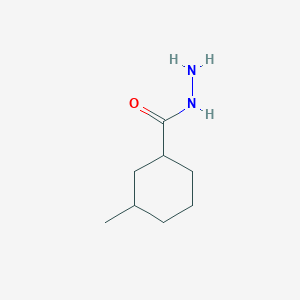
2-(1-benzylpiperidin-4-yl)-N-methylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzylpiperidin-4-yl)-N-methylethanamine typically involves the reaction of 1-benzylpiperidin-4-one with appropriate reagents to introduce the N-methylethanamine group. One common method involves the reduction of N′-(1-benzylpiperidin-4-ylidene)acetohydrazide using sodium borohydride (NaBH4) in a mixture of ethanol and tetrahydrofuran (THF) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-benzylpiperidin-4-yl)-N-methylethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the piperidine ring or the benzyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
2-(1-benzylpiperidin-4-yl)-N-methylethanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(1-benzylpiperidin-4-yl)-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound can increase acetylcholine levels in the brain, potentially leading to improved cognitive function .
Comparaison Avec Des Composés Similaires
Similar Compounds
N′-(1-benzylpiperidin-4-yl)acetohydrazide: This compound is structurally similar and is used as a precursor in the synthesis of 2-(1-benzylpiperidin-4-yl)-N-methylethanamine.
N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide: Another related compound with potential pharmacological applications.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a variety of biological targets
Propriétés
Formule moléculaire |
C15H24N2 |
|---|---|
Poids moléculaire |
232.36 g/mol |
Nom IUPAC |
2-(1-benzylpiperidin-4-yl)-N-methylethanamine |
InChI |
InChI=1S/C15H24N2/c1-16-10-7-14-8-11-17(12-9-14)13-15-5-3-2-4-6-15/h2-6,14,16H,7-13H2,1H3 |
Clé InChI |
ZPHVJCUYEOASFK-UHFFFAOYSA-N |
SMILES canonique |
CNCCC1CCN(CC1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13871449.png)

![N-[3-methoxy-4-(4-methylpyridin-3-yl)phenyl]propane-2-sulfonamide](/img/structure/B13871474.png)


![5-(aminomethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B13871480.png)
![6-Phenyl-2-propyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13871491.png)


![1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]pyrrolidin-3-one](/img/structure/B13871506.png)



